molecular formula C26H23NO6 B2520039 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide CAS No. 923216-94-8

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide

Cat. No.: B2520039
CAS No.: 923216-94-8
M. Wt: 445.471
InChI Key: PDBOSNAMQMUGRI-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C26H23NO6 and its molecular weight is 445.471. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

Compounds structurally related to N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide, particularly 4-hydroxycoumarin derivatives, have been investigated for their antioxidant activities. One study measured the activity of several 4-hydroxycoumarin derivatives in vitro for their antioxidant activity in a hypochlorous system, revealing that certain compounds exhibited significant scavenger activity, highlighting the potential antioxidant applications of these chemical structures (Stanchev et al., 2009).

Molecular Structure Analysis

Research on compounds with similar structural features has also focused on understanding their molecular structure and intermolecular interactions. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined by single crystal X-ray diffraction and DFT calculations, providing insights into the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial properties of derivatives structurally related to the compound . For example, the antibacterial activity of synthesized compounds, including 4-hydroxy-chromen-2-one derivatives, was investigated, showing significant bacteriostatic and bactericidal activity, suggesting potential for therapeutic applications in combating microbial diseases (Behrami & Dobroshi, 2019).

Cytotoxic Activity

The cytotoxic effects of coumarin derivatives and their phosphonic analogues on leukemia cell lines have been explored, indicating that some compounds exhibit significant toxicity towards certain cancer cells, which could inform the development of anticancer therapies (Budzisz et al., 2003).

Analgesic and Anti-inflammatory Effects

Research into benzanilides related to this compound has demonstrated their potential analgesic and anti-inflammatory effects. Specific derivatives were found to have stronger analgesic effects than aspirin and showed inhibition of edema in inflammatory studies, suggesting their usefulness in pain and inflammation management (Oskay et al., 1989).

Properties

IUPAC Name

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-4-32-19-9-5-16(6-10-19)24-15-21(28)20-14-18(8-12-22(20)33-24)27-26(29)17-7-11-23(30-2)25(13-17)31-3/h5-15H,4H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBOSNAMQMUGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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